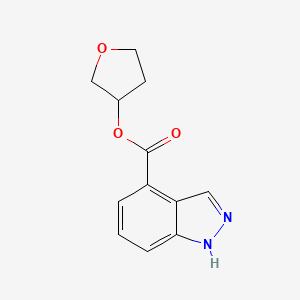
oxolan-3-yl 1H-indazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 1H-indazole-4-carboxylate typically involves the esterification of 1H-indazole-4-carboxylic acid with oxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
Oxolan-3-yl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or an open-chain diol.
Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of lactones or diols.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
Oxolan-3-yl 1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of oxolan-3-yl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Oxolan-3-yl 1H-indazole-4-carboxylate can be compared with other similar compounds, such as:
1H-indazole-4-carboxylate: Lacks the oxolane ring, which may affect its solubility and reactivity.
Oxolan-3-yl benzoate: Contains a benzene ring instead of an indazole ring, leading to different biological activities and chemical properties.
1H-indazole-3-carboxylate: The carboxylate group is positioned differently, which can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of the oxolane and indazole moieties, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
特性
IUPAC Name |
oxolan-3-yl 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(17-8-4-5-16-7-8)9-2-1-3-11-10(9)6-13-14-11/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAMAIUTORUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chloropyrazol-1-yl)-N-[1-(3-fluorophenyl)-2-hydroxyethyl]propanamide](/img/structure/B7423145.png)
![tert-butyl N-[5-[(1-pyridin-2-ylbutylamino)methyl]pyridin-2-yl]carbamate](/img/structure/B7423152.png)
![2-[1-(4-chlorophenyl)cyclopentanecarbonyl]-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide](/img/structure/B7423158.png)
![1-[(2-Fluorophenyl)methyl]-3-(1-methoxy-2-methylpropan-2-yl)urea](/img/structure/B7423165.png)
![N-[1-(3-bromophenyl)-2-hydroxyethyl]-3-(4-chloropyrazol-1-yl)propanamide](/img/structure/B7423180.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7423191.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-1,3-thiazole-5-carboxamide](/img/structure/B7423203.png)
![2-[4-[2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetyl]piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7423211.png)
![N-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-1,3-oxazole-4-carboxamide](/img/structure/B7423231.png)
![N-[[5-[5-[1-(4-chlorophenyl)sulfonylcyclopropyl]-1,3,4-oxadiazol-2-yl]furan-2-yl]methyl]-N-ethylethanamine](/img/structure/B7423241.png)
![3-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B7423242.png)
![4-amino-N-[4-(3-methylbutanoylamino)phenyl]-6-morpholin-4-yl-1,3,5-triazine-2-carboxamide](/img/structure/B7423249.png)
![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-N'-(2-methyl-5-methylsulfonylphenyl)oxamide](/img/structure/B7423253.png)
![Methyl 3-[5-(2-methylfuran-3-yl)-1,2-oxazol-3-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B7423254.png)
